molecular formula C15H21BrN4OS B4720979 N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

Cat. No.: B4720979
M. Wt: 385.3 g/mol
InChI Key: MBMJQKOVFIPRDH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular structure that includes a bromophenyl group, an ethylamino carbothioyl group, and a piperazinoacetamide moiety

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMJQKOVFIPRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl derivative The bromophenyl group can be introduced through bromination of aniline derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamino carbothioyl group may form hydrogen bonds or coordinate with metal ions. The piperazinoacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: A simpler analog with similar bromophenyl functionality.

    N-(4-Bromophenyl)-2-(methylamino)acetamide: A related compound with a methylamino group instead of an ethylamino carbothioyl group.

    N-(4-Bromophenyl)-2-(piperidino)acetamide: Another analog with a piperidino group replacing the piperazino moiety.

Uniqueness

N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethylamino carbothioyl group and piperazinoacetamide moiety distinguishes it from simpler analogs, providing enhanced interactions with molecular targets and potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
Reactant of Route 2
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N-(4-BROMOPHENYL)-2-{4-[(ETHYLAMINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE

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